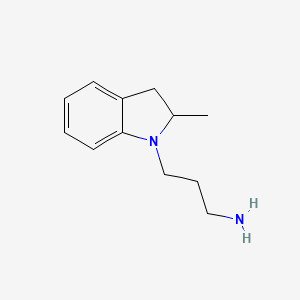

3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine

Description

3-(2-Methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine (CAS: 1016529-13-7) is a secondary amine derivative featuring a 2-methyl-substituted 2,3-dihydroindole (indoline) core linked to a propylamine chain. This compound is cataloged as a building block with 95% purity, indicating its utility in synthetic chemistry for developing pharmacologically active molecules .

Properties

IUPAC Name |

3-(2-methyl-2,3-dihydroindol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,10H,4,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVGIDENYOTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255857 | |

| Record name | 2,3-Dihydro-2-methyl-1H-indole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016529-13-7 | |

| Record name | 2,3-Dihydro-2-methyl-1H-indole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016529-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-methyl-1H-indole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, followed by hydrolysis to convert the phthalimido group to an amino group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Medicine: This compound is explored for its potential therapeutic applications due to its biological activity.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. The specific pathways and targets depend on the derivative and its modifications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structure | Key Features | Pharmacological Relevance | References |

|---|---|---|---|---|

| 3-(2-Methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine | 2-Methyl-2,3-dihydroindole + propan-1-amine | Partially saturated indole ring; methyl group at C2; primary amine chain at C1 | Potential CNS activity due to amine functionality; intermediate for drug discovery | |

| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | 2,3-Dihydroindole + methylamine at C5 | Methylamine substitution at C5; fully characterized via NMR and IR | Intermediate for disubstituted methanamines with possible neuroactive properties | |

| 2-(2,3-Dihydro-1H-indol-1-yl)ethylamine | 2,3-Dihydroindole + ethylmethylamine chain at C1 | Ethylmethylamine chain; tertiary amine | Modified lipophilicity for improved bioavailability | |

| 1-(2-Phenyl-1H-indol-3-yl)propan-2-amine | 2-Phenylindole + propan-2-amine at C3 | Aromatic indole with phenyl substitution; branched amine chain | Psychoactive potential (e.g., serotonin receptor modulation) | |

| 3-(1H-Indol-3-yl)propan-1-amine (Homotryptamine) | Aromatic indole + propan-1-amine | Unsaturated indole; linear amine chain | Serotonergic activity; precursor to neurotransmitter analogs |

Key Differences and Implications

This is critical for drug candidates requiring prolonged half-lives.

Substitution Patterns :

- The C1-linked propan-1-amine chain in the target compound contrasts with C5-methylamine in (2,3-dihydro-1H-indol-5-ylmethyl)amine . Positional differences influence electronic distribution and steric accessibility, affecting receptor binding or enzyme interactions.

Amine Functionality :

- Primary amines (e.g., target compound) are more reactive in forming salts or conjugates, whereas tertiary amines (e.g., 2-(2,3-dihydro-1H-indol-1-yl)ethylamine ) exhibit higher lipophilicity, impacting blood-brain barrier penetration.

Biological Activity :

- Compounds like 1-(2-phenyl-1H-indol-3-yl)propan-2-amine demonstrate the role of aromatic substituents in enhancing affinity for serotonin receptors , whereas the target compound’s dihydroindole may favor dopamine or sigma receptor interactions.

Biological Activity

3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine, also known as a derivative of indole, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its interactions at the molecular level, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C12H18N2

- Molecular Weight: 190.29 g/mol

- CAS Number: 1591549-60-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology and as a potential therapeutic agent for various disorders.

1. Dopamine Receptor Interaction

One of the primary areas of interest is its interaction with dopamine receptors, especially the D3 receptor. Studies have shown that compounds structurally related to this amine can act as selective agonists for D3 receptors, promoting β-arrestin translocation and G protein activation . The selectivity for D3 over D2 receptors is crucial for minimizing side effects associated with broader dopamine receptor agonism.

| Compound | D3R Agonist Activity (EC50) | D2R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |

|---|---|---|---|

| This compound | 710 nM | Inactive | 15,700 nM |

This table illustrates the compound's potency and selectivity, highlighting its potential as a therapeutic agent in treating neuropsychiatric disorders.

2. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in cellular models of neurodegeneration. It has been found to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting a possible role in preventing neurodegenerative diseases such as Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

Study 1: Neuroprotective Mechanisms

A study published in Cell demonstrated that derivatives similar to this compound could effectively promote neuronal survival under stress conditions by modulating intracellular signaling pathways involved in cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of the indole scaffold. For example:

- Step 1 : React 2-methyl-2,3-dihydro-1H-indole with 3-bromopropylamine under basic conditions (e.g., K₂CO₃) to form the intermediate.

- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to verify substitution patterns (e.g., indole C3 linkage and methyl group integration) .

- High-resolution MS : Confirm molecular ion [M+H] (e.g., m/z 191.14 for CHN) .

- FTIR : Detect NH/amine stretches (~3300 cm) and indole ring vibrations (~1600 cm) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (classified as skin irritant Category 1B) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (P403+P233 storage guidelines) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate potential serotonergic activity of this compound?

- Methodological Answer :

- In vitro assays :

- Receptor Binding : Radioligand competition assays (e.g., -LSD for 5-HT) using HEK293 cells expressing human receptors .

- Functional Activity : Measure cAMP accumulation or calcium flux in transfected cell lines .

- Cross-Validation : Compare structural analogs (e.g., 5F-AMT in ) to infer activity trends.

Q. What advanced analytical strategies resolve contradictions in spectral data (e.g., MS vs. NMR)?

- Methodological Answer :

- Hypothesis Testing : If MS suggests impurities (e.g., m/z 209 from oxidation), use LC-MS/MS to fragment ions and identify adducts .

- Isotopic Labeling : Synthesize -labeled analogs to distinguish NH group contributions in NMR .

- Synchrotron XRD : For crystalline derivatives, resolve ambiguous proton assignments via crystallography .

Q. How can stability under varying pH/temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Degradation Studies :

- pH Stability : Incubate at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) for 24–72 hours; analyze via UPLC .

- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1 week; track degradation products (e.g., indole ring oxidation) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .

Q. What in vitro models are suitable for mechanistic toxicity studies?

- Methodological Answer :

- Hepatotoxicity : Primary human hepatocytes or HepG2 cells exposed to 1–100 µM compound; assess ALT/AST release and mitochondrial membrane potential (JC-1 dye) .

- Neurotoxicity : Differentiated SH-SY5Y cells; measure ROS production (DCFH-DA assay) and caspase-3 activation .

Q. How can researchers address discrepancies in reported bioactivity across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) and apply QSAR models to identify structural determinants of activity .

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.